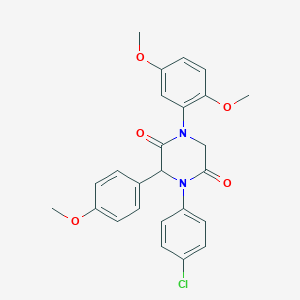
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
科学的研究の応用
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively researched for its potential applications in medicinal chemistry, neuroscience, and pharmacology. The compound has been found to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound has also been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation.
作用機序
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. The compound binds to the receptor and activates it, leading to a cascade of signaling events that result in the physiological effects of the compound. This compound has been found to have a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation. This compound has also been found to have anxiolytic and antipsychotic effects, which could have potential applications in the treatment of anxiety and schizophrenia. The compound has also been found to have effects on appetite and metabolism, which could have potential applications in the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments. The compound has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound also has a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways. However, the compound has limitations for lab experiments as well. This compound is a synthetic compound that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the compound has a high potency and can cause adverse effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to explore the potential therapeutic applications of the compound in the treatment of chronic pain, inflammation, anxiety, and schizophrenia. Another direction is to explore the potential applications of the compound in the treatment of obesity and metabolic disorders. Additionally, future research could focus on developing new synthetic cannabinoids that have improved pharmacological properties and fewer adverse effects. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
特性
分子式 |
C25H23ClN2O5 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-14-20(32-2)12-13-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
InChIキー |
NKPKNVYXJWAQAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
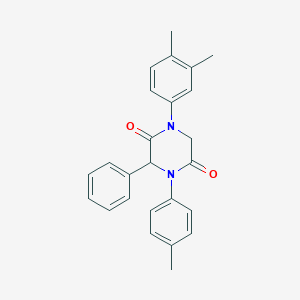
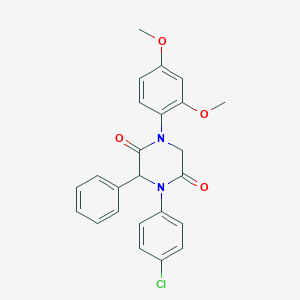
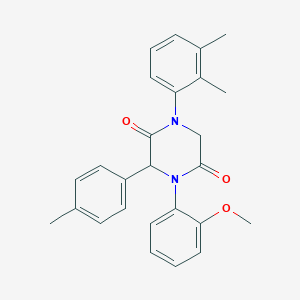
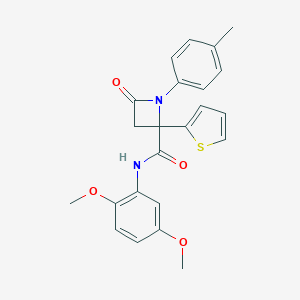
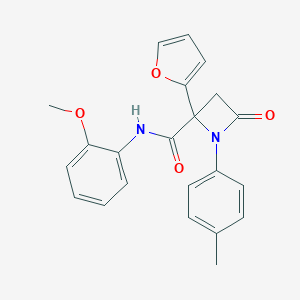
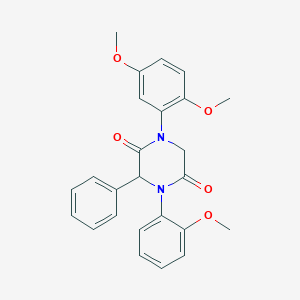
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
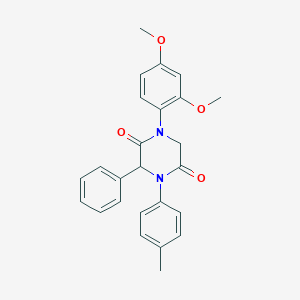


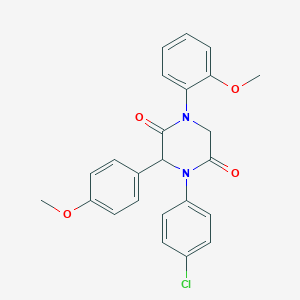
![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
